Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate
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Overview
Description
Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate is a chemical compound with a complex structure, characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyhexyl group through an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate is used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Medicine: In the medical field, it may be explored for its antioxidant properties and potential therapeutic uses in treating oxidative stress-related conditions.
Industry: Industrially, it can be used in the production of polymers, coatings, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. The specific molecular targets and pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Boc-protected alcohols: Similar in structure and function, used as protecting groups in organic synthesis.
Phenyl carbonate esters: Related compounds with varying substituents on the phenyl ring.
Uniqueness: Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate stands out due to its specific combination of the tert-butyl group and the hydroxyhexyl moiety, which imparts unique chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl [4-(6-hydroxyhexoxy)phenyl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-15-10-8-14(9-11-15)20-13-7-5-4-6-12-18/h8-11,18H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSCDSGWERFJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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